4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid
Description
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid (molecular formula: C₁₈H₁₉NO₅S) is a thiophene-derived carboxylic acid featuring a complex substitution pattern. Key structural attributes include:
- Thiophene core: A 2-thienyl ring substituted at positions 3, 4, and 5 with ethoxycarbonyl, phenyl, and methyl groups, respectively.
- 4-Oxobutanoic acid moiety: Linked via an amide bond to the thiophene’s amino group, contributing to its acidic and hydrogen-bonding capabilities.
- Physicochemical properties: Molecular mass = 361.412 g/mol; monoisotropic mass = 361.098394 .
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-3-24-18(23)16-15(12-7-5-4-6-8-12)11(2)25-17(16)19-13(20)9-10-14(21)22/h4-8H,3,9-10H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXWVQFNWDTCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thienyl ring followed by the introduction of the ethoxycarbonyl and phenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid exhibit significant antimicrobial properties. Various studies have demonstrated that thienyl-containing compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for the development of new antibiotics or antifungal agents .
Anticancer Activity
Thienyl derivatives have shown promise in cancer research. The incorporation of specific substituents can enhance their ability to induce apoptosis in cancer cells. For instance, compounds derived from similar structures have been investigated for their effects on various cancer cell lines, showing potential for selective cytotoxicity against tumor cells .
Anti-inflammatory Effects
The anti-inflammatory properties of thienyl derivatives are also noteworthy. Research suggests that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases. Studies have shown that specific analogs can reduce pro-inflammatory cytokine levels in vitro .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of a thienyl derivative similar to 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
Case Study 2: Cytotoxicity Against Cancer Cells
In another study, the cytotoxic effects of thienyl derivatives were evaluated on human cancer cell lines. The results showed that certain modifications to the compound structure led to enhanced cytotoxicity, particularly against breast and lung cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 10 |
Mechanism of Action
The mechanism of action of 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural Features of Related 4-Oxobutanoic Acid Derivatives
Key Observations :
- The ethoxycarbonyl group in the target compound enhances lipophilicity compared to aminocarbonyl (e.g., C₁₂H₁₆N₂O₄S in ) or carboxymethyl sulfanyl analogs (e.g., C₁₂H₁₀O₅S in ).
- Bromophenyl (368.25 g/mol, ) and fluorophenyl (209.18 g/mol, ) substituents illustrate how halogenation impacts molecular weight and steric effects.
Physicochemical and Functional Comparisons
Solubility and Reactivity:
- The target compound’s ethoxycarbonyl group may confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas carboxymethyl sulfanyl derivatives () exhibit higher aqueous solubility due to the ionizable sulfanyl and carboxylic acid groups.
- 4-Oxobutanoic acid moieties in all compounds enable hydrogen bonding, critical for crystallinity and coordination chemistry (e.g., metal complexation in ).
Biological Activity
4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid, a compound with the molecular formula C21H25NO5S and a molecular weight of 403.5 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound's structure features a thienyl group, which is known for its diverse biological activities. The IUPAC name is 4-[[3-ethoxycarbonyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid. Its complexity rating is 559, indicating a moderately complex molecular structure that may influence its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial properties. For instance, studies on related compounds indicate potent antifungal and antibacterial activities:
| Compound | Activity Against | Inhibition (%) |
|---|---|---|
| Compound 2 | Aspergillus fumigatus | 96.5% |
| Compound 6 | Helminthosporium sativum | 93.7% |
| Compound 3 | Bacillus subtilis | 37.6% |
| Compound 4 | Pseudomonas aeruginosa | 33.2% |
These results suggest that modifications in the structure can enhance activity against various microbial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Activity
The compound's structural features may also contribute to anticancer properties. A study focusing on similar compounds found that derivatives containing thiophene rings exhibited selective cytotoxicity against cancer cell lines, including HepG2 liver cancer cells. The integration of specific substituents was crucial in enhancing the anticancer efficacy of these compounds .
Case Studies
- Synthesis and Antimicrobial Activity : A study synthesized various amides from chiral 4-oxobutanoic acid derivatives and evaluated their antimicrobial activities. The results highlighted that certain amides exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to improved therapeutic agents .
- Anticancer Screening : Another research effort focused on the anticancer potential of related oxobutanoic acid derivatives, where compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. The findings indicated that the presence of specific functional groups could enhance the selectivity and potency of these compounds against tumor cells .
- Inflammatory Response Modulation : Recent studies have explored the anti-inflammatory properties of oxobutanoic acid derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, with promising results suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, construct the thienyl core using Friedel-Crafts acylation (e.g., with maleic anhydride) to introduce the oxo group (see analogous methods in ). Subsequent coupling of the amino group to 4-oxobutanoic acid can be achieved through a Michael-type addition or amide bond formation under reflux in ethanol, as demonstrated in similar systems ( ). Key parameters include pH control (alkaline conditions for nucleophilic attack), temperature (reflux for 1.5–2 hours), and solvent choice (ethanol or acetic acid/water mixtures for recrystallization). Yield optimization may involve adjusting stoichiometry of the amine (e.g., 4-(ethoxycarbonyl)aniline derivatives) and monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the thienyl ring substituents (ethoxycarbonyl, methyl, phenyl), the amide linkage, and the 4-oxobutanoic acid moiety. Signal splitting patterns (e.g., doublets for aromatic protons) and integration ratios are critical for structural validation.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions ( ). Challenges may arise from twinning or low-resolution data, requiring iterative refinement cycles .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight and fragmentation patterns.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ethoxycarbonyl group or oxidation of the thienyl ring. Avoid exposure to moisture, heat, or strong acids/bases. For handling, use PPE (gloves, goggles) and refer to safety protocols for carboxylic acids and thiophene derivatives, as outlined in analogous safety data sheets ( ) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s potential biological targets, such as enzyme inhibition?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to predict binding affinities with enzymes like cyclooxygenase (COX) or kynurenine-3-hydroxylase, as suggested by structural analogs (). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Focus on the ethoxycarbonyl and phenyl groups, which may enhance hydrophobic interactions or act as hydrogen bond acceptors .
Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Conditions : Standardize parameters (pH, temperature, co-solvents like DMSO concentration) to minimize variability. For example, fluorinated analogs () showed pH-dependent activity due to protonation of the carboxylic acid group.
- Metabolic Stability : Evaluate compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts.
- Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays) to identify unintended interactions that may confound results .
Q. How does the electronic nature of substituents (e.g., ethoxycarbonyl vs. nitro groups) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. The ethoxycarbonyl group’s electron-withdrawing nature may enhance electrophilicity at the amide bond, affecting hydrolysis rates or target binding.
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., replacing ethoxycarbonyl with nitro or halogens) and compare bioactivity. For example, fluorinated phenyl groups () showed enhanced enzyme inhibition due to increased electronegativity .
Q. What crystallographic challenges arise during structural analysis, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal quality, twinning, or disorder in the thienyl ring. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
